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Introduction: The FAST System for Live-Cell
Organelle Labeling
Visualizing multiple cellular processes simultaneously is crucial for understanding the complex

interplay of events within a cell.[1] While fluorescent proteins have been invaluable, they have

limitations, including maturation time and an absolute requirement for oxygen.[2]

Chemogenetic systems, which combine a genetically encoded protein tag with an externally

applied fluorescent molecule (a fluorogen), offer a powerful alternative.

This guide focuses on the Fluorescence-Activating and Absorption-Shifting Tag (FAST) system.

[3] FAST is a small, 14 kDa protein tag engineered from the Photoactive Yellow Protein (PYP)

that is genetically fused to a protein of interest.[1][4] By itself, FAST is dark. It becomes

fluorescent only upon binding to a specific, cell-permeable fluorogen, such as 4-hydroxy-3-

methylbenzylidene-rhodanine (HMBR).[1][4]
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The HMBR fluorogen is minimally fluorescent when free in solution but experiences a greater

than 100-fold increase in quantum yield and a significant absorption shift upon binding to FAST.

[5] This interaction is rapid, reversible, and occurs within seconds, producing a bright, stable,

green-yellow fluorescence (Excitation/Emission: ~481/540 nm) without the need for wash-out

steps.[2][5][6] This dynamic labeling makes the FAST system an ideal tool for live-cell imaging,

even in anaerobic or hypoxic environments.[1][3]

By fusing FAST to a mitochondrial targeting sequence (MTS), researchers can create a "Mito-

FAST" reporter to specifically and dynamically label mitochondria. This application note

provides detailed protocols and best practices for combining HMBR-based labeling of Mito-

FAST with other fluorescent probes to achieve high-contrast, multi-target imaging in both live

and fixed cells.

Core Principles for Multiplexing with Mito-
FAST:HMBR
Successful multiplexing hinges on the careful selection of fluorophores and imaging conditions

to minimize spectral crosstalk, where the emission of one fluorophore bleeds into the detection

channel of another.[7]

Spectral Management
The HMBR:FAST complex has an emission maximum at approximately 540 nm, falling

squarely in the green-yellow region of the spectrum.[2][4][5] When selecting additional probes,

it is critical to choose fluorophores with spectrally well-separated emission profiles.

Blue Channel Probes: Nuclear stains like Hoechst 33342 (Em: ~461 nm) are excellent

partners, offering clear spectral separation.

Red/Far-Red Channel Probes: Probes emitting above 600 nm, such as SiR-actin (Em: ~674

nm) or secondary antibodies conjugated to Alexa Fluor 647 (Em: ~665 nm), are ideal for

minimizing crosstalk with the HMBR:FAST signal.

The diagram below illustrates a well-spaced three-color imaging strategy.

Caption: Ideal spectral separation for three-color imaging.
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Key Probe Characteristics for Combination Imaging
The table below summarizes the spectral properties and key considerations for fluorescent

probes compatible with the HMBR:FAST system.

Probe
Name

Target Type Ex (nm) Em (nm)
Recomm
ended
Filter Set

Key
Consider
ations

HMBR:FAS

T

Mitochondr

ia (via

MTS)

Chemogen

etic
~481 ~540 FITC / GFP

Requires

genetic

expression

of Mito-

FAST. No

wash

required.[2]

[5]

Hoechst

33342

Nucleus

(DNA)

Small

Molecule
~350 ~461 DAPI

Cell-

permeant.

Can be

used in live

or fixed

cells.[8]

SiR-Actin F-Actin
Small

Molecule
~652 ~674 Cy5

Fluorogeni

c and cell-

permeant.

Ideal for

live-cell

imaging.[9]

Alexa Fluor

647

Various

(via

Antibody)

Immunoflu

orescence
~650 ~665 Cy5

For fixed

and

permeabiliz

ed cells.

Bright and

photostabl

e.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.biorxiv.org/content/10.1101/2022.04.01.486799.full
https://pmc.ncbi.nlm.nih.gov/articles/PMC10448205/
https://spirochrome.com/product/sir-actin-50-nmol/
https://synentec.com/media/siractin_an-f344-xxi-03_.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14068010?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Prerequisite: All protocols assume the user has successfully generated and validated a cell line

expressing a FAST protein fused to a mitochondrial targeting sequence (e.g., from COX8). The

expression level should be optimized to ensure bright mitochondrial labeling without causing

cellular stress.

Protocol 1: Live-Cell Co-labeling of Mitochondria and
Nuclei
This protocol details the simultaneous visualization of mitochondria (Mito-FAST:HMBR) and the

nucleus (Hoechst 33342) in living cells.

Materials:

Mito-FAST expressing cells cultured in a glass-bottom imaging dish

HMBR fluorogen (e.g., 1 mM stock in DMSO)

Hoechst 33342 (e.g., 1 mg/mL stock in water)

Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

Procedure:

Prepare Staining Solution: Prepare fresh live-cell imaging medium. Just before use, add

HMBR to a final concentration of 5-10 µM and Hoechst 33342 to a final concentration of 1

µg/mL.[4] Vortex briefly to mix.

Cell Staining: Aspirate the culture medium from the cells. Gently add the staining solution to

the dish.

Incubation: Incubate the cells for 10-15 minutes at 37°C, protected from light.[8]

Scientist's Insight: The HMBR:FAST interaction is nearly instantaneous, and Hoechst

staining is also rapid.[9] This short incubation is primarily to allow the cells to equilibrate in

the new medium at the correct temperature. No washing is required as both HMBR and
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Hoechst are used at concentrations where unbound probe contributes negligible

background.[3]

Imaging: Transfer the dish to the microscope stage, ensuring the environmental chamber is

maintained at 37°C and 5% CO₂.

Image the Hoechst signal using a DAPI filter set (Ex: ~350 nm, Em: ~460 nm).

Image the HMBR:FAST signal using a FITC/GFP filter set (Ex: ~480 nm, Em: ~540 nm).

Acquire images sequentially to prevent any potential excitation crosstalk.

Protocol 2: Live-Cell Co-labeling of Mitochondria and
Cytoskeleton
This protocol enables three-color imaging by adding a far-red probe for the actin cytoskeleton

(SiR-Actin) to the mitochondria and nuclear stains.

Materials:

All materials from Protocol 1

SiR-Actin (e.g., 1 mM stock in DMSO)

Verapamil (optional, efflux pump inhibitor, 10 mM stock in DMSO)[9]

Procedure:

Prepare Staining Solution: Prepare fresh live-cell imaging medium. Add SiR-Actin to a final

concentration of 100-500 nM.[9]

Scientist's Insight: Some cell lines actively pump out SiR probes. If staining is weak,

adding verapamil to a final concentration of 10 µM can significantly improve probe

retention.[9] Always optimize the SiR-Actin concentration for your specific cell line to

balance signal intensity with potential effects on actin dynamics.[9]

Initial Incubation: Aspirate the culture medium and add the SiR-Actin staining solution.

Incubate for 1-4 hours at 37°C. The optimal time depends on the probe concentration and
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cell type.[9]

Add Final Probes: For the last 15 minutes of the incubation, add HMBR (to 5-10 µM) and

Hoechst 33342 (to 1 µg/mL) directly to the medium already on the cells.

Imaging: Transfer the dish to the microscope.

Optionally, you can replace the staining solution with fresh imaging medium to improve the

signal-to-noise ratio, though it is not strictly necessary for fluorogenic probes like SiR-

Actin.[9]

Acquire images sequentially using DAPI, FITC, and Cy5 filter sets. The recommended

order is from longest wavelength to shortest (Cy5 -> FITC -> DAPI) to minimize

phototoxicity and crosstalk.[7]

Protocol 3: Combining Mito-FAST with
Immunofluorescence
The HMBR:FAST complex can be visualized in fixed cells, allowing its combination with

standard immunofluorescence (IF) protocols. This workflow enables the correlation of

mitochondrial location with specific fixed antigens.

Caption: Workflow for combining Mito-FAST labeling with immunofluorescence.

Procedure:

Live Cell Labeling: Incubate the Mito-FAST expressing cells with 5-10 µM HMBR in culture

medium for 15 minutes at 37°C to label mitochondria.

Fixation: Gently wash the cells once with pre-warmed PBS. Fix the cells with 4%

paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

Scientist's Insight: It is crucial to label with HMBR before fixation. The FAST tag remains

fluorescent after PFA fixation, effectively locking the bright mitochondrial pattern in place.

Permeabilization: Wash cells three times with PBS. Permeabilize with 0.1% Triton X-100 in

PBS for 10 minutes. This step is necessary to allow antibodies to access intracellular targets.
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Immunostaining: a. Wash three times with PBS. b. Block non-specific binding by incubating

with 1% BSA in PBS for 30 minutes. c. Incubate with your primary antibody diluted in

blocking buffer for 1 hour at room temperature or overnight at 4°C. d. Wash three times with

PBS. e. Incubate with a suitable far-red secondary antibody (e.g., Alexa Fluor 647 goat anti-

mouse) and a nuclear counterstain like Hoechst 33342, diluted in blocking buffer for 1 hour

at room temperature, protected from light. f. Wash three times with PBS.

Mounting and Imaging: Mount the coverslip using an antifade mounting medium (e.g.,

ProLong Gold). Image using DAPI, FITC, and Cy5 filter sets.

Troubleshooting and Expert Insights

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14068010?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Issue Possible Cause Recommended Solution

Weak Mito-FAST Signal
Low expression of the Mito-

FAST construct.

Validate construct expression

via Western blot. If low,

consider using a stronger

promoter or generating a

stable cell line to ensure

consistent expression.

Inefficient mitochondrial

targeting.

Confirm the sequence of your

mitochondrial targeting signal

(MTS). Test alternative MTS

sequences if localization is

poor.

High Background

Fluorescence

Autofluorescence from cell

culture medium.

Use a phenol red-free imaging

medium (e.g., FluoroBrite™)

for all live-cell imaging steps.

Unbound HMBR (rare).

While HMBR is highly

fluorogenic, extremely high

concentrations (>20 µM) may

lead to background. Use the

lowest effective concentration

(typically 1-10 µM).

Spectral Bleed-through Incorrect filter sets.

Ensure that the bandpass

filters for each channel are

appropriately narrow and do

not overlap significantly.

Sequential imaging not used.

Always acquire images for

each channel sequentially,

never simultaneously, unless

your system is specifically

designed for it.

Phototoxicity in Live Cells Excessive light exposure. Minimize exposure time and

laser power. Use the lowest

magnification and camera

binning that provides the
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required resolution. Start

imaging with the longest

wavelength first.

Conclusion
The Mito-FAST:HMBR system provides a robust and versatile method for specifically labeling

mitochondria in living cells. Its bright, stable fluorescence and simple no-wash protocol make it

an excellent backbone for multiplex imaging experiments. By pairing it with spectrally distinct

probes in the blue and far-red channels, researchers can construct detailed multi-color images

to investigate the complex relationships between mitochondrial dynamics and other critical

cellular events. The compatibility of the system with fixation protocols further extends its utility,

bridging the gap between dynamic live-cell studies and high-resolution immunofluorescence

analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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